molecular formula C23H24N2O4 B4926867 1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone

1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone

Cat. No. B4926867
M. Wt: 392.4 g/mol
InChI Key: DPZVXZZNYVJLFN-UHFFFAOYSA-N
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Description

1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is also known as MI-1, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of the proteasome, a cellular complex involved in the degradation of proteins. This inhibition leads to the accumulation of damaged proteins and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone in lab experiments include its potential antitumor activity, anti-inflammatory and anti-angiogenic properties, and its ability to induce apoptosis in cancer cells. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone. These include further studies to understand the compound's mechanism of action, optimization of the synthesis method, and the development of new derivatives with improved pharmacological properties. Additionally, the compound's potential use in combination with other chemotherapeutic agents should be explored to enhance its antitumor activity.

Synthesis Methods

The synthesis of 1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone has been reported in various research studies. One of the most commonly used methods involves the reaction of 2-(2-methylphenoxy)ethylamine with indole-3-carboxaldehyde in the presence of morpholine and acetic acid. The resulting product is then treated with acetic anhydride to yield 1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone.

Scientific Research Applications

1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and melanoma. It has also been reported to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-17-6-2-5-9-21(17)29-15-12-25-16-19(18-7-3-4-8-20(18)25)22(26)23(27)24-10-13-28-14-11-24/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVXZZNYVJLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-[2-(2-Methylphenoxy)ethyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione

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